1-(2-Fluorophenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one
Description
This compound is a benzimidazole-pyrrolidin-2-one hybrid with a 2-fluorophenyl group at the pyrrolidinone nitrogen and a 3-phenylpropyl chain attached to the benzimidazole nitrogen. Its molecular formula is C₂₇H₂₃FN₃O (exact mass: 415.18 g/mol). The structural complexity arises from the fusion of a benzimidazole moiety (known for kinase inhibition and receptor modulation) with a pyrrolidin-2-one scaffold (common in bioactive molecules like α1-adrenergic antagonists). The 2-fluorophenyl group may enhance lipophilicity and metabolic stability, while the 3-phenylpropyl chain could influence receptor-binding kinetics.
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O/c27-21-12-4-6-14-23(21)30-18-20(17-25(30)31)26-28-22-13-5-7-15-24(22)29(26)16-8-11-19-9-2-1-3-10-19/h1-7,9-10,12-15,20H,8,11,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCKUKHOENVTMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CCCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring and the fluorophenyl group. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Formation of the Benzimidazole Moiety
The benzimidazole ring is constructed via cyclocondensation of 3-phenylpropyl-substituted o-phenylenediamine derivatives with carbonyl sources (e.g., aldehydes or ketones) .
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Reagents : 1-(3-Fluorophenyl)triazole-4-carbaldehyde, sodium acetate.
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Key Step : Intramolecular hydrogen bonding stabilizes the planar conformation of the benzimidazole ring .
Attachment of the 2-Fluorophenyl Substituent
The 2-fluorophenyl group is added via Suzuki–Miyaura coupling using a halogenated pyrrolidinone precursor and a fluorophenylboronic acid derivative .
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Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands.
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Conditions : Aqueous Na₂CO₃, reflux in ethanol or DMF.
Comparative Analysis of Reaction Pathways
Key Mechanistic Insights
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Lactamization : Proceeds via nucleophilic attack of the amine on the DA cyclopropane, followed by ring-opening and cyclization .
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Benzimidazole Stability : Intramolecular C–H⋯O and C–H⋯N hydrogen bonds enhance thermal stability .
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Catalyst Efficiency : Palladium loadings <10 ppm are feasible due to ligand-accelerated catalysis .
Challenges and Optimizations
Scientific Research Applications
1-(2-Fluorophenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific biological pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking of receptor sites, or alteration of signal transduction processes .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Fluorine Positioning : The 2-fluorophenyl group contrasts with S-73’s 2,4-difluorophenyl substitution, which may alter receptor selectivity due to steric and electronic effects.
Scaffold Variations : Compounds like S-61 and S-73 replace benzimidazole with a piperazine ring, reducing aromaticity but improving solubility.
Research Findings and Functional Insights
Pharmacological Potential
- α1-Adrenergic Activity: S-61 and S-73 demonstrate that pyrrolidin-2-one derivatives with aryl-piperazine groups exhibit α1-adrenolytic effects (pA₂ values: 6.5–7.2). The target compound’s benzimidazole core may mimic piperazine’s role in receptor binding, but its larger substituents could reduce affinity.
- Kinase Inhibition : Benzimidazole derivatives often inhibit kinases (e.g., VEGF-R2), but activity depends on substituent bulk and polarity. The 3-phenylpropyl chain in the target compound may hinder ATP-binding pocket access compared to smaller groups.
Physicochemical Properties
- Metabolic Stability: Fluorine atoms (as in the 2-fluorophenyl group) typically mitigate oxidative metabolism, extending half-life compared to non-fluorinated analogues.
Biological Activity
1-(2-Fluorophenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a fluorophenyl group and a benzimidazole moiety, which are known to contribute to various pharmacological properties. This article delves into its biological activity, exploring relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. These interactions suggest potential applications in treating neuropsychiatric disorders.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. For example, derivatives of benzimidazole have shown significant inhibitory effects on cancer cell proliferation by inducing apoptosis in various cancer cell lines. A notable study reported that benzimidazole derivatives exhibited cytotoxicity against human cancer cell lines, including breast and colon cancers, through mechanisms involving the disruption of microtubule dynamics and induction of cell cycle arrest .
Neuropharmacological Effects
Research has also highlighted the neuropharmacological effects of similar compounds. For instance, compounds with a benzimidazole core have been evaluated for their antidepressant and anxiolytic activities in animal models. These studies suggest that such compounds may enhance serotonergic and dopaminergic signaling, leading to improved mood and reduced anxiety symptoms .
Antimicrobial Activity
In addition to anticancer and neuropharmacological properties, some studies have indicated that benzimidazole derivatives possess antimicrobial activity. They have been shown to inhibit the growth of various bacterial strains, including resistant strains, suggesting their potential as antimicrobial agents .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a benzimidazole derivative against breast cancer cells. The compound was administered at varying concentrations, demonstrating a dose-dependent reduction in cell viability. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 55 |
| 50 | 30 |
Case Study 2: Neuropharmacological Assessment
In a behavioral study using mice, administration of a benzimidazole-based compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated that the compound may enhance serotonergic transmission, supporting its potential use in treating anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
